molecular formula C20H24N2O B5280559 MESITYL(4-PHENYLPIPERAZINO)METHANONE

MESITYL(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B5280559
M. Wt: 308.4 g/mol
InChI Key: YHSHTVKFTLPOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MESITYL(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a mesityl group attached to a piperazine ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MESITYL(4-PHENYLPIPERAZINO)METHANONE typically involves the condensation of mesityl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MESITYL(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MESITYL(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MESITYL(4-PHENYLPIPERAZINO)METHANONE is unique due to the presence of both the mesityl and phenyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15-13-16(2)19(17(3)14-15)20(23)22-11-9-21(10-12-22)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHTVKFTLPOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.